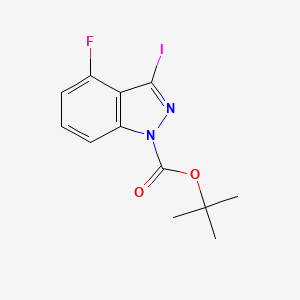
1-(Bromomethyl)-3,4-dimethoxy-2-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-3,4-dimethoxy-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of bromomethyl, dimethoxy, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
The synthesis of 1-(Bromomethyl)-3,4-dimethoxy-2-(trifluoromethyl)benzene typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often employ continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .
Chemical Reactions Analysis
1-(Bromomethyl)-3,4-dimethoxy-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Bromomethyl)-3,4-dimethoxy-2-(trifluoromethyl)benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-3,4-dimethoxy-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . The bromomethyl group can undergo nucleophilic substitution, leading to the formation of active intermediates that interact with target molecules .
Comparison with Similar Compounds
1-(Bromomethyl)-3,4-dimethoxy-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-(Bromomethyl)-3,4-dimethoxybenzene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1-(Bromomethyl)-2-(trifluoromethyl)benzene: Lacks the methoxy groups, affecting its solubility and interaction with biological targets.
1-(Bromomethyl)-3,4-dimethoxy-2-(methyl)benzene: The trifluoromethyl group is replaced with a methyl group, leading to reduced lipophilicity and different biological activity.
The presence of the trifluoromethyl group in this compound makes it unique, as this group is known to enhance the compound’s stability, lipophilicity, and biological activity .
Properties
Molecular Formula |
C10H10BrF3O2 |
|---|---|
Molecular Weight |
299.08 g/mol |
IUPAC Name |
1-(bromomethyl)-3,4-dimethoxy-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H10BrF3O2/c1-15-7-4-3-6(5-11)8(9(7)16-2)10(12,13)14/h3-4H,5H2,1-2H3 |
InChI Key |
OLVYUTRPCJASHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)CBr)C(F)(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Thiazolamine, 4-chloro-5-[[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-](/img/structure/B13989020.png)
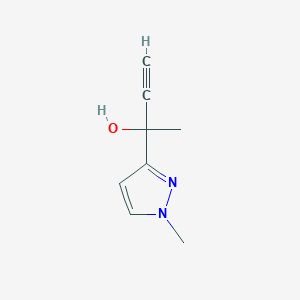
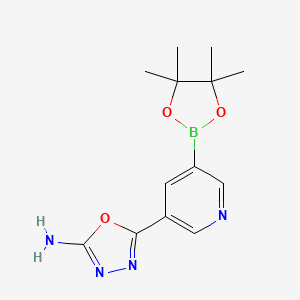
![2,2,2-Trifluoro-N-(4-fluorophenyl)-N-[2-(2,2,2-trifluoroacetamido)ethyl]acetamide](/img/structure/B13989046.png)
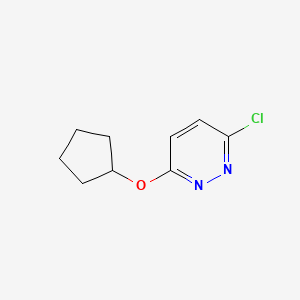
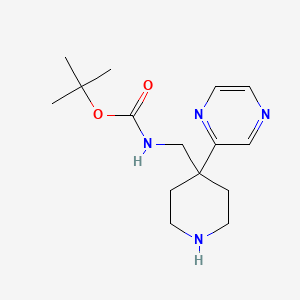
dimethyl-](/img/structure/B13989057.png)

![Methyl 2-(1H-imidazol-1-yl)-8-(methylsulfonyl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13989065.png)
![4-[(2,4-Dinitrophenyl)sulfanyl]-n,n-diethylaniline](/img/structure/B13989070.png)
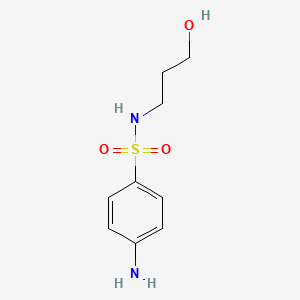
![4-Hydroxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13989081.png)

